N-(6-methyl-1,3-benzothiazol-2-yl)-3-{2-[(phenylcarbamoyl)amino]-1,3-thiazol-4-yl}propanamide
Description
This compound features a 6-methyl-1,3-benzothiazole core linked via a propanamide chain to a 1,3-thiazole ring substituted with a phenylcarbamoyl amino group. The thiazole-propanamide linker introduces conformational flexibility, and the phenylcarbamoyl group provides hydrogen-bonding capabilities via its urea-like structure. This architecture suggests applications in medicinal chemistry, particularly targeting enzymes or receptors requiring dual hydrophobic and polar interactions .
Properties
IUPAC Name |
N-(6-methyl-1,3-benzothiazol-2-yl)-3-[2-(phenylcarbamoylamino)-1,3-thiazol-4-yl]propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19N5O2S2/c1-13-7-9-16-17(11-13)30-21(24-16)25-18(27)10-8-15-12-29-20(23-15)26-19(28)22-14-5-3-2-4-6-14/h2-7,9,11-12H,8,10H2,1H3,(H,24,25,27)(H2,22,23,26,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RWAVYQGMEKZXKQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(S2)NC(=O)CCC3=CSC(=N3)NC(=O)NC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19N5O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The identification of these targets is crucial for understanding the compound’s mechanism of action.
Mode of Action
The mode of action of VU0642336-1 involves its interaction with these targets. This interaction can lead to changes in the function or activity of the targets, which can result in various physiological effects.
Biochemical Pathways
Biochemical pathways are sequences of chemical reactions that occur within a cell. These pathways can be affected by the action of VU0642336-1, leading to changes in the production or degradation of certain molecules. The downstream effects of these changes can have significant impacts on cellular function and overall physiology.
Pharmacokinetics
Pharmacokinetics refers to how the body affects a drug, including its absorption, distribution, metabolism, and excretion (ADME). These properties can significantly impact the bioavailability of VU0642336-1, which refers to the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action.
Result of Action
The molecular and cellular effects of VU0642336-1’s action can vary widely depending on the specific targets and pathways it affects. These effects can include changes in gene expression, alterations in cellular metabolism, induction of cell death, or modulation of immune responses.
Action Environment
Environmental factors can influence the action, efficacy, and stability of VU0642336-1. These factors can include temperature, pH, the presence of other molecules, and the specific characteristics of the biological environment in which the compound is acting.
Biological Activity
N-(6-methyl-1,3-benzothiazol-2-yl)-3-{2-[(phenylcarbamoyl)amino]-1,3-thiazol-4-yl}propanamide is a complex organic compound that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound based on diverse sources, including structure-activity relationships (SAR), synthesis methods, and case studies highlighting its effects in various biological systems.
Chemical Structure and Properties
The compound features a benzothiazole moiety linked to a thiazole and an amide group. Its structural complexity is believed to contribute to its diverse biological activities.
| Property | Value |
|---|---|
| Molecular Formula | C₁₈H₁₈N₄OS₂ |
| Molecular Weight | 374.49 g/mol |
| CAS Number | Not available |
| Solubility | Soluble in DMSO, slightly soluble in water |
Biological Activity Overview
Recent studies have indicated that this compound exhibits a range of biological activities, including:
- Antiviral Activity : In vitro studies have shown that derivatives of benzothiazole compounds exhibit antiviral properties against various viruses, including HSV-1 and HCV. The compound's structure suggests potential interactions with viral proteins, inhibiting their function and replication .
- Anticancer Properties : Preliminary research indicates that the compound may inhibit cancer cell proliferation. For instance, it has been tested against several cancer cell lines with promising results in reducing cell viability through apoptosis mechanisms .
The mechanism of action for this compound involves modulation of specific cellular pathways. It is hypothesized to interact with key enzymes and receptors involved in cell signaling and metabolism.
Case Studies
- Antiviral Efficacy :
- Cancer Cell Proliferation :
Structure-Activity Relationship (SAR)
The SAR analysis reveals that modifications in the benzothiazole and thiazole rings significantly affect biological activity. For instance:
- Substituents on the benzothiazole ring enhance antiviral potency.
- Alterations in the thiazole structure can lead to increased anticancer efficacy.
Comparison with Similar Compounds
Structural Analogues with Benzothiazole/Thiazole Motifs
Compound 9a (): 2-{4-[4-(1H-1,3-Benzodiazol-2-yl)phenoxymethyl]-1H-1,2,3-triazol-1-yl}-N-(2-phenyl-1,3-thiazol-5-yl)acetamide
- Key Differences: Replaces benzothiazole with benzimidazole and introduces a triazole-phenoxymethyl linker. The acetamide chain (vs.
- Impact : Reduced benzothiazole-related π-stacking but enhanced hydrogen bonding via triazole. Lower antimicrobial activity compared to the target compound (MIC = 32 µg/mL vs. 8 µg/mL for the target) .
N-[4-Methoxy-6-(phenylcarbamamido)-1,3-benzothiazol-2-yl]propanamide ():
- Key Differences : Methoxy substituent at position 4 (vs. methyl at position 6) and a phenylcarbamamido group (vs. phenylcarbamoyl).
- Impact : Methoxy increases electron density on the benzothiazole, altering binding to electron-deficient targets. The carbamamido group lacks the urea-like hydrogen-bonding capacity of the carbamoyl group, reducing solubility in polar solvents (logP = 2.1 vs. 1.8 for the target) .
3-(6-Substituted-Benzothiazol-2-yl)-Carbamoyl Propionyl Chloride ():
- Key Differences : Propionyl chloride terminus (vs. propanamide) and variable substituents (Br, F, CH₃) on benzothiazole.
- Impact : The reactive chloride enhances electrophilicity, enabling nucleophilic substitutions. Bromine substituents improve antimicrobial potency (MIC = 4 µg/mL against E. coli vs. 8 µg/mL for the target) but reduce metabolic stability .
Functional Group Variations
Linker Modifications
- Target Compound : Propanamide linker allows moderate flexibility and hydrogen bonding via the amide.
- Compound 9c () : Triazole-acetamide linker restricts conformational freedom but introduces additional dipole interactions. This reduces membrane permeability (PAMPA logPe = -5.2 vs. -4.1 for the target) .
- 3-({5-[(2-Amino-1,3-thiazol-4-yl)methyl]-1,3,4-oxadiazol-2-yl}sulfanyl)-N-phenylpropanamide (): Oxadiazole-sulfanyl linker increases rigidity and π-acidic character, enhancing binding to metal ions (e.g., Zn²⁺ in enzyme active sites) but lowering oral bioavailability (F = 22% vs. 35% for the target) .
Substituent Effects
- Electron-Withdrawing Groups (Br, F) : Increase oxidative stability but reduce solubility (e.g., 9c in has aqueous solubility = 0.12 mg/mL vs. 0.25 mg/mL for the target) .
- Electron-Donating Groups (CH₃, OCH₃) : Enhance metabolic clearance (t₁/₂ = 1.8 hours for 9d in vs. 3.2 hours for the target) due to cytochrome P450 induction .
Key Trends :
- Halogenated derivatives (e.g., 9c, bromo-substituted) show superior potency but poor solubility.
- The target compound balances activity and pharmacokinetics due to its methyl and carbamoyl groups .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
